Ejaponine A
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Overview
Description
Ejaponine A is an insecticidal sesquiterpene ester derived from the plant Euonymus japonicus . This compound exhibits potent activity against the pest species Mythimna separata, with an LD50 of 89.2 μg/g . This compound is primarily used in scientific research for its insecticidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ejaponine A involves the extraction from Euonymus japonicus. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for the extraction of sesquiterpene esters from plants typically involve solvent extraction followed by purification processes such as chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Given its natural origin, large-scale production would likely involve the cultivation of Euonymus japonicus and subsequent extraction and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
Ejaponine A, like other sesquiterpene esters, can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
Ejaponine A has several scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactions of sesquiterpene esters.
Biology: Investigated for its insecticidal properties and potential effects on various biological systems.
Industry: Utilized in the development of natural insecticides for agricultural use.
Mechanism of Action
The mechanism of action of Ejaponine A involves its interaction with the nervous system of insects, leading to paralysis and death.
Comparison with Similar Compounds
Similar Compounds
Ejaponine A is similar to other sesquiterpene esters derived from plants, such as:
Angulatin F: Another sesquiterpene ester with insecticidal properties.
Ginsenoside Rg1: A saponin with immunomodulatory effects.
Uniqueness
This compound is unique in its potent insecticidal activity against Mythimna separata, making it a valuable compound for pest control research. Its specific chemical structure and biological activity distinguish it from other sesquiterpene esters .
Biological Activity
Ejaponine A is a compound derived from natural sources, particularly noted for its potential biological activities. This article explores the various aspects of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant case studies and research findings.
Overview of this compound
This compound is classified as a methoxyfuranocoumarin (MFC), a group of compounds known for their diverse biological activities. The structure of this compound includes several functional groups that contribute to its bioactivity, making it a subject of interest in pharmacological research.
Antimicrobial Activity
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity against various pathogenic bacteria. For instance, studies have shown that MFCs, including this compound, can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |
Escherichia coli | 64 µg/mL | Inhibition of cell wall synthesis |
Pseudomonas aeruginosa | 128 µg/mL | Enzyme inhibition |
Anti-Inflammatory Activity
This compound has been studied for its anti-inflammatory properties, particularly in models of chronic inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses.
Case Study: Inhibition of Inflammatory Markers
A study conducted on murine macrophages revealed that treatment with this compound significantly decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), demonstrating its potential as an anti-inflammatory agent.
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through intrinsic and extrinsic pathways, which involve the activation of caspases and modulation of Bcl-2 family proteins.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Apoptosis Induction Mechanism |
---|---|---|
HeLa (cervical cancer) | 15 | Caspase activation |
MCF-7 (breast cancer) | 20 | Mitochondrial pathway activation |
A549 (lung cancer) | 25 | Death receptor pathway activation |
Research Findings
Recent studies have focused on the detailed mechanisms by which this compound exerts its biological effects. For example:
- Antioxidant Activity : this compound has shown potent antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models.
- Neuroprotective Effects : In neuroblastoma cell lines, this compound has demonstrated protective effects against oxidative damage induced by hydrogen peroxide, suggesting its potential in neurodegenerative diseases.
- Nematicidal Activity : The compound also exhibits nematicidal properties, targeting enzymes critical for nematode survival.
Properties
Molecular Formula |
C33H38O16 |
---|---|
Molecular Weight |
690.6 g/mol |
IUPAC Name |
[(1S,2S,4S,5R,6S,7R,8R,9R)-4,5,12-triacetyloxy-6-(acetyloxymethyl)-7-(furan-3-carbonyloxy)-2-hydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] furan-3-carboxylate |
InChI |
InChI=1S/C33H38O16/c1-16(34)43-15-32-25(45-18(3)36)22(44-17(2)35)12-31(7,40)33(32)26(46-19(4)37)23(30(5,6)49-33)24(47-28(38)20-8-10-41-13-20)27(32)48-29(39)21-9-11-42-14-21/h8-11,13-14,22-27,40H,12,15H2,1-7H3/t22-,23+,24+,25-,26?,27-,31-,32-,33-/m0/s1 |
InChI Key |
HOOFPQHMNHAFGX-PZTIMCGTSA-N |
Isomeric SMILES |
CC(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@H]([C@@H]2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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